

VBIT-4: A Tool for Investigating Mitochondrial Respiration and VDAC1 Function

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Compound of Interest

Compound Name: VBIT-4

Cat. No.: B1193723

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: **VBIT-4** is a small molecule inhibitor that has gained significant attention as a modulator of mitochondrial function. Primarily recognized for its ability to inhibit the oligomerization of the voltage-dependent anion channel 1 (VDAC1), **VBIT-4** serves as a valuable tool for studying the role of VDAC1 in mitochondrial respiration, apoptosis, and calcium homeostasis.[1][2] VDAC1 is a key protein in the outer mitochondrial membrane that governs the flux of ions and metabolites between the mitochondria and the cytosol, playing a crucial role in cellular metabolism and programmed cell death.[2][3] This document provides detailed application notes and protocols for utilizing **VBIT-4** in mitochondrial research.

Mechanism of Action

VBIT-4 is reported to directly interact with VDAC1 to prevent its oligomerization, a process associated with the induction of apoptosis.[1] By inhibiting the formation of these VDAC1 oligomers, **VBIT-4** helps to maintain mitochondrial integrity and function. Its mechanism involves the prevention of the release of pro-apoptotic factors such as cytochrome c from the intermembrane space, thereby inhibiting downstream apoptotic signaling.[1] Furthermore, **VBIT-4** has been shown to prevent the collapse of the mitochondrial membrane potential ($\Delta\Psi_m$), reduce the production of reactive oxygen species (ROS), and mitigate mitochondrial calcium overload.[1][4]

However, it is important to note that some studies suggest a more complex mechanism of action. One report indicates that **VBIT-4** may exert its effects by partitioning into the lipid bilayer and disrupting membrane structure, a VDAC1-independent action.[5] Another study found that at higher concentrations (15-30 μM), **VBIT-4** can suppress mitochondrial respiration by inhibiting complexes I, III, and IV of the electron transport chain and increase hydrogen peroxide production.[6]

Data Summary

The following tables summarize quantitative data from various studies on the effects of **VBIT-4**.

Table 1: In Vitro Efficacy of **VBIT-4**

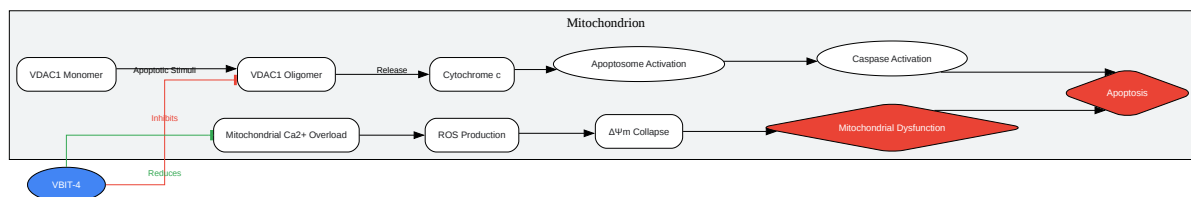
Parameter	Cell Line	Inducer	IC50 Value	Reference
VDAC1 Oligomerization Inhibition	HEK-293	Selenite	~1.8 μM	[1]
Cytochrome c Release Inhibition	HEK-293	Selenite	~2.9 μM	[1]
Apoptosis Inhibition	HEK-293	Selenite	~2.5 μM	[1]

Table 2: Effects of **VBIT-4** on Mitochondrial Respiration

Model System	VBIT-4 Concentration	Effect on Respiration	Key Findings	Reference
Mouse Skeletal Muscle Mitochondria (DMD models)	20 mg/kg (in vivo)	No significant restoration of oxidative phosphorylation	Did not affect measured parameters of mitochondrial respiration in dystrophin-deficient mice. Decreased respiratory control ratios in wild-type mice.	[7][8]
Rat Liver Mitochondria	15-30 μ M	Suppression of State 3 and State 3UDNP respiration	Inhibition of respiratory chain complexes I, III, and IV.	[6]

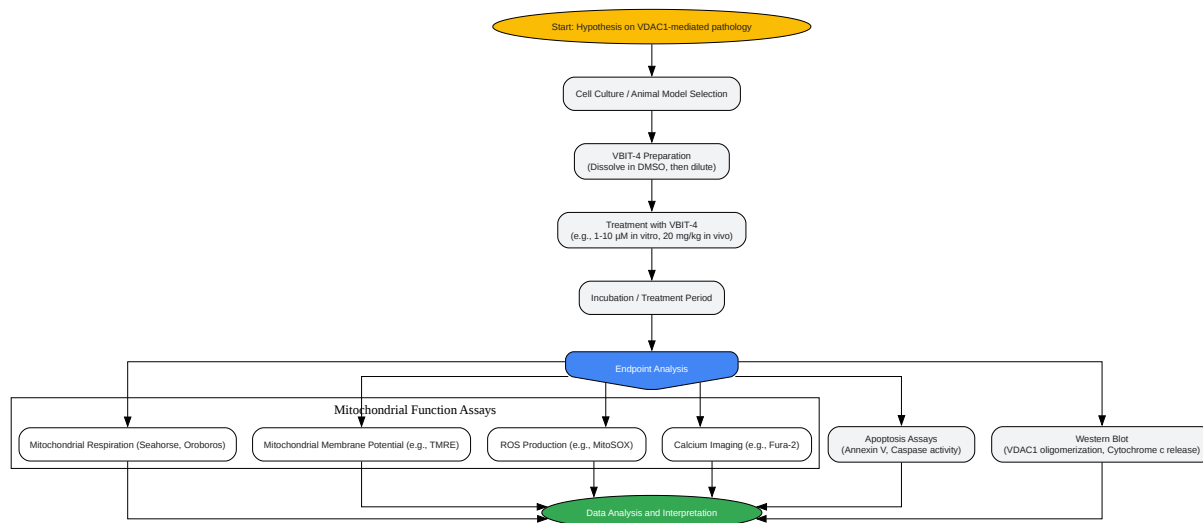
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **VBIT-4** and a general experimental workflow for its use.



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Caption: Proposed signaling pathway of **VBIT-4**'s action on mitochondrial apoptosis.



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Caption: General experimental workflow for studying mitochondrial function using **VBIT-4**.

Experimental Protocols

Protocol 1: In Vitro Assessment of **VBIT-4** on Mitochondrial Respiration in Cultured Cells

Objective: To measure the effect of **VBIT-4** on the oxygen consumption rate (OCR) of adherent cells using extracellular flux analysis.

Materials:

- Adherent cells of interest
- Cell culture medium
- **VBIT-4** (stock solution in DMSO)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

- **Cell Seeding:** Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell type to achieve 80-90% confluency on the day of the assay.
- **VBIT-4 Treatment:** On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of **VBIT-4** (e.g., 1-20 μ M) or vehicle control (DMSO). Incubate for the desired treatment time (e.g., 2-4 hours).
- **Assay Preparation:**

- Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- Wash the cells with pre-warmed assay medium.
- Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
- Extracellular Flux Analysis:
 - Load the sensor cartridge with the compounds for injection (oligomycin, FCCP, rotenone/antimycin A).
 - Place the cell culture microplate in the Seahorse XF Analyzer.
 - Perform the assay to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
- Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the different respiratory parameters to determine the effect of **VBIT-4**.

Protocol 2: Measurement of Mitochondrial Respiration in Isolated Mitochondria

Objective: To assess the direct effect of **VBIT-4** on the function of isolated mitochondria.

Materials:

- Fresh tissue (e.g., mouse liver, skeletal muscle)
- Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2)
- Respiration buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.2)
- **VBIT-4**

- Respiratory substrates (e.g., pyruvate, malate, succinate)
- ADP
- High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

- Mitochondria Isolation:
 - Homogenize the tissue in ice-cold isolation buffer.
 - Centrifuge the homogenate at a low speed (e.g., 300 x g) to pellet nuclei and cell debris.
 - Centrifuge the supernatant at a higher speed (e.g., 6000 x g) to pellet the mitochondria.
 - Wash the mitochondrial pellet and resuspend in a small volume of isolation buffer.
 - Determine the protein concentration using a Bradford assay.
- Respirometry:
 - Add respiration buffer to the respirometer chambers and calibrate the oxygen sensors.
 - Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.
 - Add **VBIT-4** or vehicle control to the chambers and incubate for a short period.
 - Measure State 2 respiration by adding Complex I substrates (e.g., pyruvate and malate).
 - Measure State 3 respiration by adding a saturating amount of ADP.
 - Measure State 4o respiration after the phosphorylation of ADP.
 - Optionally, add Complex II substrate (succinate) in the presence of a Complex I inhibitor (rotenone) to assess Complex II-driven respiration.
- Data Analysis: Calculate the respiratory control ratio ($RCR = \text{State 3} / \text{State 4o}$) and P/O ratio to assess mitochondrial coupling and efficiency.

Protocol 3: In Vivo Administration of **VBIT-4** in a Mouse Model

Objective: To evaluate the therapeutic potential of **VBIT-4** in a disease model.

Materials:

- **VBIT-4**
- Vehicle (e.g., DMSO and drinking water)
- Mouse model of disease and wild-type controls

Procedure:

- **VBIT-4** Preparation: Dissolve **VBIT-4** in DMSO to create a stock solution (e.g., 80 mg/mL).^[4] Dilute the stock solution in the drinking water to the final desired concentration.^[4] For a 20 mg/kg dose, a final concentration of 0.0625 mg/mL in the drinking water can be used, assuming a 25g mouse consumes approximately 8 mL of water daily.^[4]
- Administration: Provide the **VBIT-4**-containing drinking water to the treatment group of mice.^[4] The control group should receive drinking water with the equivalent concentration of the vehicle.^[4] The drinking solutions can be provided twice a week with a day of regular water in between.^[4]
- Monitoring: Monitor the mice for the duration of the study for changes in phenotype, behavior, and any signs of toxicity.
- Endpoint Analysis: At the end of the study, sacrifice the animals and collect tissues for downstream analysis, such as histology, western blotting, or isolation of mitochondria for functional assays as described in Protocol 2.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types, tissues, and experimental conditions. It is crucial to include appropriate controls in all experiments. Given the conflicting reports on its mechanism, researchers should carefully consider the concentrations of **VBIT-4** used and interpret the results accordingly.

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